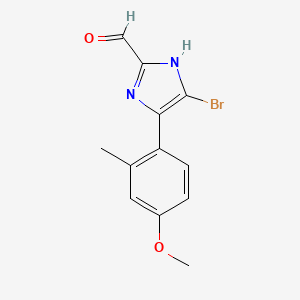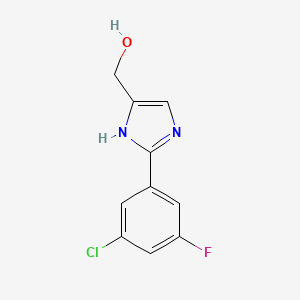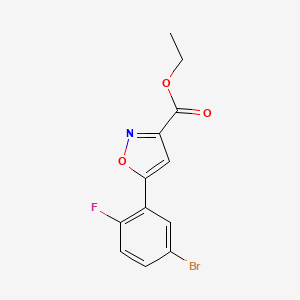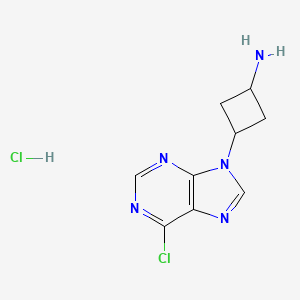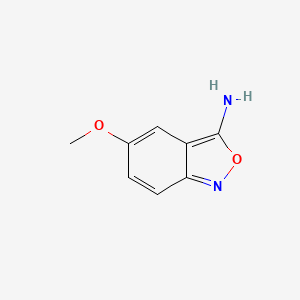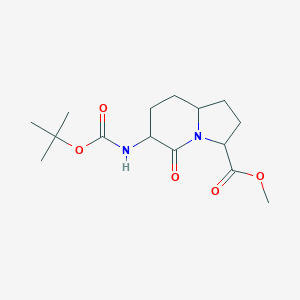
2-Amino-2-oxo-1-phenylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-oxo-1-phenylethyl acetate is an organic compound with the molecular formula C10H11NO3. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of an amino group, a keto group, and an acetate ester linked to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-oxo-1-phenylethyl acetate can be achieved through several methods. One common approach involves the reaction of benzyl cyanide with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. Another method includes the condensation of benzaldehyde with glycine, followed by esterification with acetic anhydride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance reaction rates and yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylglyoxylic acid derivatives.
Reduction: Formation of 2-amino-2-hydroxy-1-phenylethyl acetate.
Substitution: Formation of various substituted amides and esters.
Aplicaciones Científicas De Investigación
2-Amino-2-oxo-1-phenylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-oxo-1-phenylpropyl acetate
- 2-Amino-2-oxo-1-phenylethyl butyrate
- 2-Amino-2-oxo-1-phenylethyl formate
Uniqueness
2-Amino-2-oxo-1-phenylethyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
75881-79-7 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
(2-amino-2-oxo-1-phenylethyl) acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,13) |
Clave InChI |
FCZWNTWSYOQRRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC=CC=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
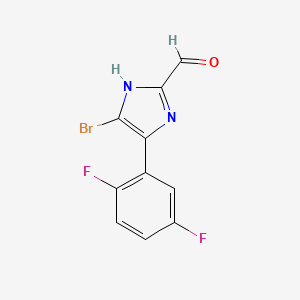

![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)

![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)
